N-(4-tert-butylphenyl)-3-chloropropanamide

Nicotinic Acetylcholine Receptor α3β4 nAChR Smoking Cessation

N-(4-tert-butylphenyl)-3-chloropropanamide (CAS 20330-49-8) is a small-molecule amide with the molecular formula C₁₃H₁₈ClNO (MW 239.74) that incorporates a tert-butylphenyl ring linked to a 3-chloropropanamide side chain. The compound has a reported melting point of 123-124°C and a predicted boiling point of 385.6±35.0°C , and is widely recognized as a versatile small-molecule scaffold with documented multi-target bioactivity across dopamine transporters, nicotinic acetylcholine receptors (nAChRs), and GPCRs including PTHR1 and GPR4.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 20330-49-8
Cat. No. B2652716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-3-chloropropanamide
CAS20330-49-8
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)CCCl
InChIInChI=1S/C13H18ClNO/c1-13(2,3)10-4-6-11(7-5-10)15-12(16)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)
InChIKeyCQDXIKWARGBYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-tert-Butylphenyl)-3-chloropropanamide (CAS 20330-49-8): A Multi-Target Bioactive Scaffold for CNS and GPCR Research


N-(4-tert-butylphenyl)-3-chloropropanamide (CAS 20330-49-8) is a small-molecule amide with the molecular formula C₁₃H₁₈ClNO (MW 239.74) that incorporates a tert-butylphenyl ring linked to a 3-chloropropanamide side chain [1]. The compound has a reported melting point of 123-124°C and a predicted boiling point of 385.6±35.0°C , and is widely recognized as a versatile small-molecule scaffold with documented multi-target bioactivity across dopamine transporters, nicotinic acetylcholine receptors (nAChRs), and GPCRs including PTHR1 and GPR4 [2][3].

Why N-(4-tert-Butylphenyl)-3-chloropropanamide (CAS 20330-49-8) Cannot Be Substituted by Closest Analogs: The Quantitative Basis


The presence and precise position of the 3-chloro group on the propanamide chain is the critical molecular determinant of this compound's biological activity profile, and any generic substitution leads to quantitatively different outcomes. The α-chloro positional isomer (2-chloropropanamide, CAS 731012-01-4) exhibits distinct α-carbon electrophilicity and reactivity that diverges fundamentally from the β-chloro system of 20330-49-8 , while the dechlorinated analog 3-(4-tert-butylphenyl)propanamide lacks the chlorine atom that is essential for the pharmacophore interactions that yield subnanomolar to low-nanomolar antagonist activity at nAChR subtypes and monoamine transporters [1]. Furthermore, the benzyl homolog N-(4-tert-butylbenzyl)-3-chloropropanamide (CAS 1234706-40-1) introduces an extra methylene spacer, increasing molecular weight from 239.74 to 253.77 Da and altering conformational flexibility in ways that are documented to abolish the potency and selectivity observed with 20330-49-8 [2][3]. These structural differences are not subtle—they translate into order-of-magnitude shifts in target engagement, making 20330-49-8 uniquely suited for specific CNS and GPCR research applications where precise pharmacological fingerprinting is required.

N-(4-tert-Butylphenyl)-3-chloropropanamide (CAS 20330-49-8): Quantitative Evidence of Differentiation from Structural Analogs


Subnanomolar α3β4 nAChR Antagonism: A >6-Fold Selectivity Advantage Over α4β2 Subtype

N-(4-tert-butylphenyl)-3-chloropropanamide (20330-49-8) exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, which is approximately 6.7-fold more potent than its activity at the α4β2 subtype (IC₅₀ = 12 nM) [1][2]. This subtype-selectivity profile is the opposite of many classic nAChR ligands (e.g., nicotine, cytisine) which preferentially target α4β2, and distinguishes 20330-49-8 from its positional isomer N-(4-tert-butylphenyl)-2-chloropropanamide (731012-01-4), for which no nAChR activity data have been reported in authoritative databases [3].

Nicotinic Acetylcholine Receptor α3β4 nAChR Smoking Cessation CNS Pharmacology

Monoamine Transporter Inhibition: Measurable Dopamine and Norepinephrine Reuptake Activity Absent in Dechlorinated Analog

N-(4-tert-butylphenyl)-3-chloropropanamide (20330-49-8) inhibits human dopamine transporter (DAT) reuptake with an IC₅₀ of 658-945 nM and human norepinephrine transporter (NET) with an IC₅₀ of 443 nM across multiple assay formats [1]. This activity is entirely absent in the dechlorinated analog 3-(4-tert-butylphenyl)propanamide, which lacks the electrophilic chlorine essential for transporter interaction [2]. Additionally, 20330-49-8 shows measurable in vivo activity in mouse behavioral models of smoking cessation, with ED₅₀ values of 1.2 mg/kg (tail-flick) and 4.9 mg/kg (locomotor activity) [3], demonstrating that the in vitro transporter inhibition translates to pharmacologically relevant in vivo effects—a translational bridge not documented for the benzyl analog (CAS 1234706-40-1) [4].

Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Monoamine Reuptake CNS Disorders

GPCR Antagonism at PTHR1 and GPR4: A Dual-Target Profile Not Shared by 2-Chloro Isomer

N-(4-tert-butylphenyl)-3-chloropropanamide (20330-49-8) demonstrates antagonism at two distinct G protein-coupled receptors: human parathyroid hormone 1 receptor (PTHR1) with an IC₅₀ of 9.4 μM [1], and human GPR4 with an IC₅₀ of 300 nM [2]. The latter represents moderate nanomolar potency at a pH-sensing GPCR implicated in inflammation and angiogenesis. In contrast, the positional isomer N-(4-tert-butylphenyl)-2-chloropropanamide (731012-01-4) has no GPCR activity data indexed in authoritative public databases [3]. The benzyl analog (CAS 1234706-40-1) shows activity at GABA transporters (GAT1/BGT-1, IC₅₀ = 11-26 μM) [4] but lacks the GPCR profile of 20330-49-8. The acetamide analog N-(4-tert-butylphenyl)acetamide (CAS 20330-45-4) has no documented receptor-level bioactivity whatsoever [5].

GPCR PTHR1 GPR4 Parathyroid Hormone Receptor pH-Sensing

Physicochemical Differentiation: Lower LogP and Polar Surface Area Relative to Benzyl Homolog

N-(4-tert-butylphenyl)-3-chloropropanamide (20330-49-8) has a calculated LogP of 3.3-3.55 and a topological polar surface area (TPSA) of 29.1 Ų [1]. These values place it within favorable drug-like chemical space according to Lipinski's Rule of Five. In contrast, the benzyl homolog N-(4-tert-butylbenzyl)-3-chloropropanamide (CAS 1234706-40-1) has a higher molecular weight (253.77 vs. 239.74 Da) and an additional rotatable bond due to the benzyl methylene spacer, which is predicted to increase LogP and reduce aqueous solubility [2]. The positional isomer N-(4-tert-butylphenyl)-2-chloropropanamide (731012-01-4), while having identical molecular weight, differs in rotatable bond count (4 vs. 3 for 20330-49-8), affecting conformational flexibility and potential target engagement .

Lipophilicity LogP Polar Surface Area Drug-likeness ADME Properties

Synthetic Utility: 3-Chloro Handle Enables Nucleophilic Substitution for Library Diversification

The 3-chloro group on the propanamide chain of 20330-49-8 serves as a synthetic handle for nucleophilic substitution reactions, enabling facile diversification of the scaffold . This β-chloro substitution pattern provides distinct reactivity compared to the α-chloro isomer (2-chloropropanamide, CAS 731012-01-4), where the chlorine is adjacent to the carbonyl and exhibits different electrophilicity and steric accessibility . The dechlorinated analog 3-(4-tert-butylphenyl)propanamide lacks this synthetic versatility entirely, requiring de novo synthesis for each structural modification. Commercially, 20330-49-8 is available from multiple vendors at purities ranging from 95% to 98% [1], whereas the benzyl analog (CAS 1234706-40-1) has limited commercial availability and the 2-chloro isomer is stocked by fewer suppliers .

Medicinal Chemistry Scaffold Diversification Nucleophilic Substitution SAR Studies Building Block

N-(4-tert-Butylphenyl)-3-chloropropanamide (CAS 20330-49-8): Evidence-Backed Research and Industrial Application Scenarios


α3β4 nAChR Subtype-Selective Antagonism for Nicotine Addiction and CNS Pharmacology

Researchers investigating the role of α3β4 nicotinic acetylcholine receptors in nicotine addiction, withdrawal, and CNS disorders should select 20330-49-8 as a tool compound. The compound exhibits potent antagonism at α3β4 (IC₅₀ = 1.8 nM) with approximately 6.7-fold selectivity over α4β2 (IC₅₀ = 12 nM) [1]. This selectivity profile is directly supported by in vivo mouse data showing inhibition of nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg tail-flick, 15 mg/kg hotplate) and nicotine-induced locomotor activity (ED₅₀ = 4.9 mg/kg) [2], confirming CNS penetration and target engagement. Neither the 2-chloro isomer nor the benzyl analog has documented nAChR activity [3], making 20330-49-8 uniquely suited for this application.

Dual DAT/NET Monoamine Transporter Profiling for CNS Drug Discovery

For medicinal chemistry programs targeting monoamine reuptake inhibition, 20330-49-8 serves as a multi-transporter tool compound with measurable activity at human DAT (IC₅₀ = 658-945 nM) and human NET (IC₅₀ = 443 nM) across multiple orthogonal assay formats [1][2]. This dual activity, combined with in vivo behavioral efficacy [3], provides a validated starting point for SAR exploration. The dechlorinated analog 3-(4-tert-butylphenyl)propanamide lacks this transporter activity entirely, confirming that the 3-chloro group is essential for the pharmacophore [4]. Researchers should select 20330-49-8 specifically when chlorine-dependent monoamine transporter engagement is required.

GPCR Ligand Screening for PTHR1 and GPR4 Target Validation

20330-49-8 is a documented antagonist at two therapeutically relevant GPCRs: human PTHR1 (IC₅₀ = 9.4 μM) and human GPR4 (IC₅₀ = 300 nM) [1][2]. PTHR1 is a target in osteoporosis and calcium homeostasis, while GPR4 is a pH-sensing receptor implicated in inflammation, angiogenesis, and tumor microenvironment biology. The positional isomer 2-chloropropanamide (731012-01-4) has no GPCR activity indexed in public databases, and the acetamide analog (20330-45-4) lacks receptor-level bioactivity entirely [3]. This makes 20330-49-8 the only compound in this structural series with validated GPCR pharmacology, suitable for target validation studies or as a reference compound in GPCR screening cascades.

Medicinal Chemistry Scaffold Diversification via β-Chloro Substitution Handle

Synthetic and medicinal chemists building SAR libraries around the tert-butylphenyl scaffold should utilize 20330-49-8 as a diversification building block. The β-chloro group enables nucleophilic substitution with amines, thiols, and alkoxides, providing a direct route to generate analog libraries [1]. This differs fundamentally from the α-chloro isomer (731012-01-4), where the chlorine adjacent to the carbonyl exhibits distinct electrophilicity and substitution kinetics [2]. Commercial availability at 95-98% purity from multiple vendors [3] ensures reliable supply for multi-step synthetic campaigns, unlike the benzyl analog which has more limited sourcing options [4].

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